- Preparation method of halotryptophanSynthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, China, 1987, 30(1), 13-21
Cas no 97749-24-1 (5-Fluoro-D-tryptophan)
5-Fluoro-D-tryptophan structure
Product Name:5-Fluoro-D-tryptophan
CAS-Nr.:97749-24-1
MF:C11H11FN2O2
MW:222.215646028519
MDL:MFCD06797666
CID:801346
Update Time:2025-05-19
5-Fluoro-D-tryptophan Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- D-Tryptophan, 5-fluoro-
- 5-Fluoro-D-tryptophan
- D-5-Fluorotryptophan
- 5-Fluoro-D-tryptophan (ACI)
- D
- (2R)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid
-
- MDL: MFCD06797666
- Inchi: 1S/C11H11FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1
- InChI-Schlüssel: INPQIVHQSQUEAJ-SECBINFHSA-N
- Lächelt: C(C1=CNC2C=CC(=CC1=2)F)[C@@H](N)C(=O)O
Berechnete Eigenschaften
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 3
- Komplexität: 275
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: nichts
Experimentelle Eigenschaften
- Dichte: 1.442±0.06 g/cm3 (20 ºC 760 Torr),
- Löslichkeit: Leicht löslich (4,4 g/l) (25°C),
5-Fluoro-D-tryptophan Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199007454-5g |
(R)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid |
97749-24-1 | 97% | 5g |
$2437.46 | 2023-08-31 | |
| Alichem | A199007454-10g |
(R)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid |
97749-24-1 | 97% | 10g |
$3657.53 | 2023-08-31 | |
| Alichem | A199007454-25g |
(R)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid |
97749-24-1 | 97% | 25g |
$6566.00 | 2023-08-31 | |
| Chemenu | CM148898-1g |
(R)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid |
97749-24-1 | 97% | 1g |
$400 | 2021-06-09 | |
| Chemenu | CM148898-5g |
(R)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid |
97749-24-1 | 97% | 5g |
$1680 | 2021-06-09 | |
| TRC | F870075-10mg |
5-Fluoro-D-tryptophan |
97749-24-1 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F870075-50mg |
5-Fluoro-D-tryptophan |
97749-24-1 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | F870075-100mg |
5-Fluoro-D-tryptophan |
97749-24-1 | 100mg |
$ 135.00 | 2022-06-04 | ||
| Apollo Scientific | PC904537-250mg |
5-Fluoro-D-tryptophan |
97749-24-1 | 97% | 250mg |
£270.00 | 2025-02-22 | |
| Apollo Scientific | PC904537-500mg |
5-Fluoro-D-tryptophan |
97749-24-1 | 97% | 500mg |
£405.00 | 2025-02-22 |
5-Fluoro-D-tryptophan Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ; 6 h, 70 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ; 3 d, rt
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water
2.1 Reagents: Methanol , Thionyl chloride Solvents: Methanol
3.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water
4.1 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: Water ; 3 d, rt
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water
2.1 Reagents: Methanol , Thionyl chloride Solvents: Methanol
3.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water
4.1 Reagents: Hydrochloric acid Solvents: Water
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Acetic acid , Water ; -5 °C; 4 h, rt
2.1 Reagents: Dimethyl sulfate , Sodium ethoxide Solvents: Ethanol ; 0 - 20 °C; 20 h, 20 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Water ; 6 h, 70 °C
4.1 Reagents: Sodium hydroxide Solvents: Water ; 3 d, rt
2.1 Reagents: Dimethyl sulfate , Sodium ethoxide Solvents: Ethanol ; 0 - 20 °C; 20 h, 20 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Water ; 6 h, 70 °C
4.1 Reagents: Sodium hydroxide Solvents: Water ; 3 d, rt
Referenz
- Preparation method of halotryptophan, China, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Benzene
1.2 Reagents: Acetic acid
2.1 Reagents: Sulfuric acid Solvents: Water
3.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water
4.1 Reagents: Methanol , Thionyl chloride Solvents: Methanol
5.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water
6.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Acetic acid
2.1 Reagents: Sulfuric acid Solvents: Water
3.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water
4.1 Reagents: Methanol , Thionyl chloride Solvents: Methanol
5.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water
6.1 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Water ; 12 h, pH 7.5, rt
1.2 Reagents: Methanol ; rt
1.2 Reagents: Methanol ; rt
Referenz
- Enzymatic production D-tryptophan and substituted D-tryptophans using nonribosomal peptide synthetase IvoA, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 d, rt
1.1 Reagents: Methanol , Thionyl chloride Solvents: Methanol
2.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water
3.1 Reagents: Hydrochloric acid Solvents: Water
1.1 Reagents: Methanol , Thionyl chloride Solvents: Methanol
2.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water
3.1 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Preparation method of halotryptophanSynthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, China, 1987, 30(1), 13-21
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water
2.1 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfate , Sodium ethoxide Solvents: Ethanol ; 0 - 20 °C; 20 h, 20 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Water ; 6 h, 70 °C
3.1 Reagents: Sodium hydroxide Solvents: Water ; 3 d, rt
2.1 Reagents: Sodium hydroxide Solvents: Water ; 6 h, 70 °C
3.1 Reagents: Sodium hydroxide Solvents: Water ; 3 d, rt
Referenz
- Preparation method of halotryptophan, China, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water
3.1 Reagents: Methanol , Thionyl chloride Solvents: Methanol
4.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water
5.1 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water
3.1 Reagents: Methanol , Thionyl chloride Solvents: Methanol
4.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water
5.1 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21
5-Fluoro-D-tryptophan Raw materials
- 5-Fluoroindole
- N-Acetyl-5-fluoro-L-tryptophan
- N-Acetyl-5-fluorotryptophan methyl ester
- Propanedioic acid, 2-(acetylamino)-2-[3-[2-(4-fluorophenyl)hydrazinylidene]propyl]-, 1,3-diethyl ester
- 5-Fluorogramine
- 1,3-diethyl 2-acetamidopropanedioate
- (4-Fluorophenyl)hydrazine
- 5-Fluoro-DL-tryptophan
- Propanedioic acid, 2-(acetylamino)-2-[(5-fluoro-1H-indol-3-yl)methyl]-, 1,3-diethyl ester
- (R)-N-Acetyl-5-fluoro-trp-OMe
5-Fluoro-D-tryptophan Preparation Products
5-Fluoro-D-tryptophan Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:97749-24-1)5-Fluoro-D-tryptophan
Bestellnummer:A1195458
Bestandsstatus:in Stock
Menge:250mg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 02:27
Preis ($):204.0
Email:sales@amadischem.com
5-Fluoro-D-tryptophan Verwandte Literatur
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:97749-24-1)5-Fluoro-D-tryptophan
Reinheit:99%
Menge:250mg
Preis ($):204.0